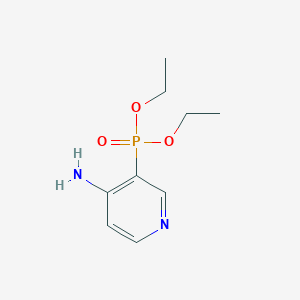

Diethyl (4-Amino-3-pyridyl)phosphonate

Description

Diethyl (4-amino-3-pyridyl)phosphonate is a phosphonate ester featuring a pyridine ring substituted with an amino group at the 4-position. Phosphonates, in general, are valued for their stability, bioisosteric properties, and versatility in organic synthesis. The 4-amino-3-pyridyl moiety introduces nitrogen-based reactivity and hydrogen-bonding capabilities, which can influence both chemical behavior and biological interactions .

Properties

Molecular Formula |

C9H15N2O3P |

|---|---|

Molecular Weight |

230.20 g/mol |

IUPAC Name |

3-diethoxyphosphorylpyridin-4-amine |

InChI |

InChI=1S/C9H15N2O3P/c1-3-13-15(12,14-4-2)9-7-11-6-5-8(9)10/h5-7H,3-4H2,1-2H3,(H2,10,11) |

InChI Key |

AJLSPLJOBJFRKJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C1=C(C=CN=C1)N)OCC |

Origin of Product |

United States |

Preparation Methods

Reaction of Pyridine Derivatives with Phosphonate Esters

The classical approach involves the Michaelis–Arbuzov reaction or related phosphonate ester substitution reactions. A pyridine derivative bearing a leaving group (e.g., halogen) at the 3-position reacts with triethyl phosphite or diethyl phosphite to yield the corresponding diethyl phosphonate ester. The amino group at the 4-position is either already present or introduced subsequently by amination reactions.

- Conditions: Typically, the reaction is conducted at elevated temperatures (e.g., 110–190 °C) under solvent-free or solvent-assisted conditions.

- Catalysts: Some protocols use acid catalysts or Lewis acids to facilitate the reaction.

- Yields: Depending on conditions, yields range from moderate to high (60–90%).

Phosphorylation of Aminopyridine Derivatives

An alternative method involves direct phosphorylation of 4-aminopyridine derivatives using diethyl chlorophosphate in the presence of a base such as pyridine.

- Procedure: The amino-substituted pyridine is reacted with diethyl chlorophosphate under mild conditions (room temperature to 70 °C) to yield the diethyl phosphonate ester.

- Yields: Moderate to good yields (50–70%) are reported.

- Purification: Typically involves aqueous workup and chromatographic purification.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Michaelis–Arbuzov Reaction | 3-Halopyridine + Triethyl phosphite | 125–190 °C, solvent-free or toluene | 60–90 | High temperature; solvent choice critical |

| Kabachnik–Fields Reaction | 3-Pyridinecarboxaldehyde + Amine + Dialkyl phosphite | Water, ultrasound irradiation, ambient temp | 84–94 | Green method; short reaction time |

| Phosphorylation with Diethyl chlorophosphate | 4-Aminopyridine + Diethyl chlorophosphate | Pyridine, 25–70 °C | 50–70 | Mild conditions; requires base and purification |

Optimization and Green Chemistry Considerations

Recent research emphasizes environmentally benign methods for phosphonate synthesis:

- Solvent Selection: Water and ethyl lactate/water mixtures have been shown to improve yields and reduce environmental impact.

- Energy Efficiency: Ultrasound and microwave irradiation significantly reduce reaction times and enhance yields.

- Catalyst-Free Conditions: Some protocols achieve high yields without catalysts, minimizing contamination and simplifying purification.

Summary of Research Findings

- The Michaelis–Arbuzov reaction remains a cornerstone for synthesizing diethyl phosphonate derivatives of pyridine, including Diethyl (4-Amino-3-pyridyl)phosphonate.

- The Kabachnik–Fields reaction offers a versatile and green alternative for α-aminophosphonate synthesis, adaptable to pyridine substrates.

- Direct phosphorylation of amino-pyridine derivatives with diethyl chlorophosphate is a straightforward method under mild conditions.

- Optimization of solvents, temperature, and reaction time is crucial for maximizing yield and purity.

- Green chemistry approaches are increasingly integrated into these syntheses to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

Diethyl (4-Amino-3-pyridyl)phosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

Reduction: Reduction reactions can convert it into phosphine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like alkyl halides and aryl halides are commonly employed.

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonates, depending on the reaction conditions and reagents used .

Scientific Research Applications

Diethyl (4-Amino-3-pyridyl)phosphonate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.

Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological molecules.

Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism by which diethyl (4-amino-3-pyridyl)phosphonate exerts its effects involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s phosphonate group is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Structural Comparison with Similar Phosphonate Compounds

Core Structural Features

- Diethyl (4-Amino-3-pyridyl)phosphonate: Contains a pyridine ring with an amino group (electron-donating) and a phosphonate group (electron-withdrawing). This creates a polarized structure capable of hydrogen bonding and coordination chemistry .

- Diethyl (Hydroxyphenyl)phosphonates (e.g., diethyl hydroxyphenyl α-aminophosphonates): Feature aromatic hydroxyl groups that enhance antioxidant activity through radical scavenging .

- Diethyl Hexadecylphosphonate : Long alkyl chains (C16) optimize transdermal penetration enhancement due to hydrophobic interactions .

Table 1: Structural and Molecular Comparison

| Compound | Key Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| This compound | 4-Amino-3-pyridyl | C9H15N2O3P | 230.20 | Hydrogen bonding, coordination |

| Diethyl Hydroxyphenyl α-Aminophosphonate | 4-Hydroxyphenyl, amino | C11H18NO5P | 283.24 | Antioxidant, antifungal |

| Diethyl Hexadecylphosphonate | Hexadecyl (C16H33) | C20H43O3P | 362.52 | Transdermal enhancer |

| Diethyl Biphenylylmethylphosphonate | Biphenylylmethyl | C17H21O3P | 304.32 | Lipophilic, structural rigidity |

Comparison with Other Phosphonates

- Diethyl Hydroxyphenyl α-Aminophosphonates: Synthesized via one-pot, three-component reactions using aldehydes, amines, and diethyl phosphite under green conditions (e.g., meglumine sulfate catalysis) .

- Arylphosphonates (e.g., diethyl (4-acetylphenyl)phosphonate): Prepared via transition-metal-free coupling of aryl halides with diethyl phosphite under visible light or base activation .

Antifungal Activity

- Diethyl Hydroxyphenyl α-Aminophosphonates: Exhibited 52–92% inhibition against Fusarium oxysporum and Botrytis cinerea, with IC50 values as low as 0.02 mg/ml. Substituents like trifluoromethyl or nitro groups enhanced potency .

- This compound: Expected to show similar or enhanced activity due to the amino-pyridyl group’s ability to disrupt fungal membranes or enzymes.

Antioxidant Activity

- Compound 4e (diethyl (((2-methoxy-5-(trifluoromethyl)phenyl)amino)(4-nitrophenyl)methyl)phosphonate): Demonstrated strong radical scavenging in DPPH, NO, and H2O2 assays due to electron-withdrawing groups stabilizing radical intermediates .

Transdermal Penetration Enhancement

- Diethyl Hexadecylphosphonate : Increased indomethacin permeability by 10-fold, attributed to its long alkyl chain improving lipid bilayer fluidity .

Biological Activity

Diethyl (4-Amino-3-pyridyl)phosphonate is a compound of significant interest due to its diverse biological activities, particularly in the realms of anticancer, antimicrobial, and herbicidal properties. This article synthesizes current research findings, case studies, and experimental data to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

This compound is synthesized through the Kabachnik-Fields reaction, which involves the condensation of an aldehyde, amine, and phosphite. This method allows for the introduction of various substituents that can enhance biological activity. The structure consists of a pyridine ring substituted with an amino group and two ethyl groups attached to the phosphonate moiety.

Anticancer Activity

Research has demonstrated that this compound exhibits notable anticancer properties. In vitro studies have shown its efficacy against various cancer cell lines, including:

- Colorectal carcinoma (HCT-116)

- Epidermoid carcinoma (HEP2)

Cytotoxicity Studies

The cytotoxic potency is often measured using the MTT assay, where the half-maximal inhibitory concentration (IC50) values are determined. For instance, compounds derived from similar structures have shown varying degrees of cytotoxicity:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HEP2 | 29–130 |

| Doxorubicin | HEP2 | Control |

| Compound 2a | HCT-116 | 0.258–0.725 |

The structure-activity relationship (SAR) indicates that modifications in the aryl aldehyde moiety significantly influence anticancer activity. For example, compounds with electron-withdrawing groups exhibited enhanced cytotoxic effects against HEP2 cells compared to those with electron-donating groups .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have shown its effectiveness against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Case Study: Antimicrobial Efficacy

In a comparative study assessing various phosphonates, this compound demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting potent antimicrobial effects .

Herbicidal Activity

The herbicidal potential of this compound has been explored through various screening assays. Its activity is believed to stem from its ability to inhibit specific enzymatic pathways in plants.

Experimental Findings

In herbicidal assays, compounds similar to this compound showed promising results:

| Compound | Target Species | IC50 (mM) |

|---|---|---|

| This compound | Various weeds | 8.8 |

| Control Compound | Various weeds | >50 |

The data suggest that longer phosphonyl side chains correlate with increased herbicidal activity .

Structure-Activity Relationship Insights

The SAR studies indicate that specific functional groups on the pyridine ring and variations in the phosphonate structure play crucial roles in modulating biological activities:

- Electron-Withdrawing Groups : Enhance cytotoxicity in cancer cells.

- Alkyl Chain Length : Longer chains generally increase herbicidal activity.

- Amino Group Positioning : Influences both antimicrobial and anticancer efficacy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Diethyl (4-Amino-3-pyridyl)phosphonate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-component reactions involving pyridine derivatives, aldehydes, and triethyl phosphite. A lithium perchlorate (LiClO₄)-catalyzed approach is effective for forming α-aminophosphonates with pyridyl substituents . For example, combining 3,5-dichloropyridin-2-amine, aromatic aldehydes, and triethyl phosphite under LiClO₄ catalysis yields structurally similar derivatives. Optimization includes controlling temperature (e.g., 60–80°C) and reaction time (24–48 hours) to maximize yield and purity. Hydrogenation (e.g., using Pd(OH)₂-C at 15 bar H₂) can further modify intermediates, reducing reaction time from 24 hours to 5 hours .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C/³¹P-NMR : Prioritize coupling constants (e.g., J(P-C-C-H) = 16.0 Hz) and chemical shifts for pyridyl protons (δ ~7.5–8.5 ppm) to confirm substituent positions .

- FT-IR : Look for P=O stretches (~1250 cm⁻¹) and N–H bends (~1600 cm⁻¹) .

- Elemental Analysis : Verify C, H, N percentages (e.g., deviations <0.3% indicate purity) .

- ESI-MS : Monitor [M+H]⁺ peaks for molecular ion confirmation .

Advanced Research Questions

Q. How can NOESY experiments and coupling constant analysis resolve stereochemical ambiguities in this compound derivatives?

- Methodological Answer :

- NOESY : Detect spatial proximity between protons (e.g., HC4 and CH₂OP groups) to confirm cis relationships in pyridyl or heterocyclic substituents .

- Coupling Constants : Analyze J(H-C3C4-H) (~8.0 Hz) and J(P-C-C-H) (~5.5–16.0 Hz) to infer dihedral angles and ring conformations (e.g., 3E vs. 3Z configurations in isoxazolidine derivatives) .

Q. What strategies address contradictions in NMR data when analyzing phosphonate derivatives with pyridyl substituents?

- Methodological Answer :

- Variable Temperature NMR : Resolve overlapping signals by altering solvent polarity or temperature .

- DFT Calculations : Compare experimental coupling constants (J(P-C-C-H)) with theoretical models to validate stereochemical assignments .

- Isotopic Labeling : Use ¹³C-enriched reagents to trace carbon-phosphorus coupling in ambiguous cases .

Q. How does the Ohira-Bestmann reaction utilize phosphonate intermediates like this compound for alkyne synthesis, and what mechanistic considerations apply?

- Methodological Answer :

- Mechanism : The reaction generates alkynes via in situ deprotonation of diazomethylphosphonates. For pyridyl derivatives, ensure anhydrous conditions to prevent hydrolysis of the diazo intermediate .

- Optimization : Use stoichiometric K₂CO₃ or DBU to enhance conjugate base formation. Monitor reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.